molecular formula C16H12ClN3O2 B14990296 4-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

4-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B14990296
M. Wt: 313.74 g/mol
InChI Key: OVWVJYLDFKJPPJ-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-chloro group and a 1,2,5-oxadiazole ring attached to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions.

    Attachment of the 4-methylphenyl group: The oxadiazole intermediate is then reacted with 4-methylphenyl isocyanate to form the desired oxadiazole derivative.

    Formation of the benzamide core: The final step involves the reaction of the oxadiazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction reactions: The oxadiazole ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution reactions: Formation of substituted benzamides.

    Oxidation: Formation of oxidized oxadiazole derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Hydrolysis: Formation of 4-chlorobenzoic acid and 4-(4-methylphenyl)-1,2,5-oxadiazole-3-amine.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the 1,2,5-oxadiazole ring, which imparts distinct electronic properties and potential biological activities. This differentiates it from other benzamide derivatives that lack this heterocyclic ring.

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

4-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C16H12ClN3O2/c1-10-2-4-11(5-3-10)14-15(20-22-19-14)18-16(21)12-6-8-13(17)9-7-12/h2-9H,1H3,(H,18,20,21)

InChI Key

OVWVJYLDFKJPPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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